An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid
This guide provides a detailed analysis and interpretation of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data listing to explain the rationale behind spectral predictions and the experimental strategies required for unambiguous structural verification.
Introduction: The Imperative of NMR in Complex Heterocyclic Systems
In the structural elucidation of complex polycyclic and heterocyclic molecules such as 3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid, NMR spectroscopy stands as an unparalleled tool. The intricate fusion of a naphthalene system with a substituted furan ring presents a unique set of spectral challenges and opportunities. A thorough understanding of its NMR fingerprint is critical for confirming its synthesis, assessing its purity, and providing a foundational dataset for further research and development.
This guide will deconstruct the anticipated ¹H and ¹³C NMR spectra of the title compound by leveraging established principles of chemical shifts, spin-spin coupling, and the influence of electronic and steric effects. In the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, we will employ a predictive approach grounded in data from analogous structures and theoretical principles. Furthermore, we will outline the advanced 2D NMR experiments that are not merely supplementary but essential for the unequivocal assignment of every proton and carbon signal, thus creating a self-validating analytical workflow.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid is anticipated to be complex, particularly in the aromatic region. The chemical shifts are influenced by the electron-donating and -withdrawing nature of the substituents and the anisotropic effects of the fused ring system.
The Aromatic Region (δ 7.0–9.0 ppm)
The six protons on the naphthalene ring will exhibit distinct chemical shifts due to the fusion of the furan ring and the resulting asymmetry. Protons on aromatic rings typically resonate between 6.5 and 8.0 ppm.[1] The specific environment of the naphthofuran system will likely push some of these signals further downfield. The coupling patterns will be intricate, showing both ortho (³J ≈ 7–9 Hz) and meta (⁴J ≈ 1–3 Hz) couplings, which are crucial for assignment.
The Methyl Group (δ ~2.5 ppm)
The methyl group at the C3 position of the furan ring is attached to an sp²-hybridized carbon within an aromatic system. This environment is expected to result in a singlet (as there are no adjacent protons) with a chemical shift around δ 2.3–2.6 ppm.[2]
The Carboxylic Acid Proton (δ >10 ppm)
The proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a very low field, typically in the range of δ 10–13 ppm.[3] Its exact chemical shift and signal breadth are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| Naphthalene Protons | 7.0 - 9.0 | m | - |
| -CH₃ | ~2.5 | s | - |
| -COOH | >10 | br s | - |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide a signal for each of the 16 unique carbon atoms in the molecule. The chemical shifts are predicted based on the hybridization and the electronic environment of each carbon.
Aromatic and Heteroaromatic Carbons (δ 110–155 ppm)
The ten carbons of the naphthalene moiety and the four sp² carbons of the furan ring will resonate in the aromatic region. Carbons in aromatic rings typically absorb in the 120-150 ppm range.[4] The fusion of the rings and the presence of the oxygen atom will cause a significant spread in these chemical shifts. Quaternary carbons, those without any attached protons (e.g., C2, C3, and the carbons at the ring junctions), will generally exhibit weaker signals.
The Carboxylic Acid Carbonyl (δ ~165–175 ppm)
The carbonyl carbon of a carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 170 and 185 ppm.[3][5]
The Methyl Carbon (δ ~10–20 ppm)
The sp³-hybridized carbon of the methyl group will appear at a high field, likely in the δ 10–20 ppm range.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Naphthalene Carbons | 110 - 140 | Includes both protonated and quaternary carbons. |
| Furan Carbons (sp²) | 115 - 155 | Includes both protonated and quaternary carbons. |
| -CH₃ | 10 - 20 | |
| -COOH | 165 - 175 | Quaternary carbon, may show a weaker signal. |
| Quaternary Carbons (ring junctions) | 120 - 150 | Expected to have weaker intensities. |
Experimental Protocols for Spectral Acquisition
To obtain high-quality, unambiguous data, a systematic approach to NMR experimentation is essential. The following protocol outlines the recommended steps for the analysis of 3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid.
Sample Preparation
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Solvent Selection : Choose a deuterated solvent that fully dissolves the compound. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable -COOH proton. CDCl₃ is another common choice, though the carboxylic proton may exchange or be very broad.
-
Concentration : Prepare a solution with a concentration of 5–10 mg of the compound in 0.5–0.7 mL of the chosen deuterated solvent.
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Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Parameters
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the complex aromatic region.[6]
-
¹H NMR :
-
Pulse Sequence : Standard single-pulse experiment.
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Spectral Width : Approximately 16 ppm.
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Acquisition Time : 2–3 seconds.
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Relaxation Delay : 1–2 seconds.
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Number of Scans : 16 to 64, depending on the concentration.
-
-
¹³C NMR :
-
Pulse Sequence : Proton-decoupled single-pulse experiment (e.g., zgpg30).
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Spectral Width : Approximately 220 ppm.
-
Acquisition Time : 1–2 seconds.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : 1024 or more to achieve a good signal-to-noise ratio, especially for quaternary carbons.
-
-
2D NMR (COSY, HSQC, HMBC) :
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Utilize standard, gradient-selected pulse programs.
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Optimize spectral widths in both dimensions to cover all relevant signals.
-
For HMBC, set the long-range coupling delay to optimize for correlations over 2-3 bonds (typically corresponding to J-couplings of 5-10 Hz).[7]
-
The Role of 2D NMR in Structural Verification
While 1D NMR provides initial data, 2D NMR experiments are indispensable for the complete and correct assignment of the molecular structure.
Workflow for Spectral Assignment
Caption: Workflow for unambiguous NMR-based structure elucidation.
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¹H-¹H COSY (Correlation Spectroscopy) : This experiment will reveal the coupling network between protons. It will be instrumental in tracing the connectivity of the protons on the naphthalene ring, allowing for the differentiation of the two fused benzene rings.
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¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This provides a direct link between the ¹H and ¹³C datasets, confirming the assignments of all protonated carbons.
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¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons that are two or three bonds apart. Key expected correlations that would confirm the overall structure include:
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Correlations from the methyl protons to the C2 and C3 carbons of the furan ring.
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Correlations from the naphthalene protons adjacent to the furan ring to the carbons of the furan ring, confirming the [1,2-b] fusion.
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Correlations from the methyl protons to the carboxylic acid carbonyl carbon (a three-bond correlation), confirming the relative positions of these groups.
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Caption: Key expected HMBC correlations for structural confirmation.
The Role of Computational Chemistry
In modern structural analysis, computational methods, particularly Density Functional Theory (DFT), have become powerful tools for predicting NMR chemical shifts.[8][9][10] DFT calculations can provide a theoretical spectrum that can be compared with experimental data. This is especially valuable for complex molecules where empirical prediction is challenging. A low mean absolute error between the calculated and experimental shifts can provide a high degree of confidence in the structural assignment.[8]
Conclusion
The structural elucidation of 3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid via NMR spectroscopy requires a multi-faceted approach. While 1D ¹H and ¹³C NMR spectra provide the fundamental data, their complexity necessitates the use of 2D techniques like COSY, HSQC, and particularly HMBC for definitive assignment. The predicted chemical shifts and coupling patterns outlined in this guide serve as a robust framework for interpreting experimental data. By following the proposed experimental workflow, researchers can achieve an unambiguous and self-validated structural characterization, a cornerstone for any further investigation or application of this complex heterocyclic compound.
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B. R. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. National Institutes of Health. [Link]
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Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators. Frontiers in Chemistry. [Link]
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Application of DFT Calculations in NMR Spectroscopy. IVAN NMR Users Group. [Link]
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